molecular formula C18H16N6OS B2578332 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034486-09-2

2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2578332
CAS No.: 2034486-09-2
M. Wt: 364.43
InChI Key: JLNBMOHGEUQCFZ-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a unique and complex chemical compound known for its potential applications across various fields of scientific research. This compound combines multiple functional groups, providing a platform for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multistep process. It generally starts with the synthesis of the 1H-pyrazole ring, followed by the introduction of the thiophene group. The triazole ring is then constructed using 1,3-dipolar cycloaddition reactions involving azides and alkynes. Finally, the carboxamide group is introduced through amidation reactions.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of each step to enhance yield and purity. This may involve adjustments in reaction temperature, solvent choice, and catalyst selection to streamline the process while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : It can undergo oxidation reactions to form corresponding oxides.

  • Reduction: : Reduction reactions can modify specific functional groups to their reduced forms.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, allowing the modification of the functional groups attached to the core structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reagents: : Include halogenating agents like bromine or chlorinating agents for electrophilic substitutions.

Major Products Formed

The major products of these reactions vary based on the specific reagents and conditions used. Oxidation reactions generally yield oxide derivatives, while reduction reactions produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a valuable tool in organic synthesis.

Biology

In biological research, 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is studied for its potential bioactivity. It may interact with specific biological targets, leading to the development of new pharmaceuticals or bioactive agents.

Medicine

In medicine, this compound is of interest for its potential therapeutic effects. It might serve as a lead compound for developing new drugs targeting specific diseases or conditions. Its interaction with biological pathways can provide insights into disease mechanisms and treatment strategies.

Industry

Industrially, the compound's chemical reactivity makes it useful for producing specialty chemicals or materials. Its role in the synthesis of other compounds can support various industrial processes, including the manufacture of polymers, dyes, and other advanced materials.

Mechanism of Action

The compound's effects are exerted through its interaction with molecular targets within biological systems. This typically involves binding to specific proteins or enzymes, leading to changes in their activity. The precise pathways and targets can vary, but the compound's structure suggests potential interactions with receptors or enzymes involved in key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-1,2,3-triazole-4-carboxamide

  • N-(2-(1H-pyrazol-1-yl)ethyl)-2-phenyl-1,2,3-triazole-4-carboxamide

  • 3-(2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethyl)-thiophene

Uniqueness

Compared to similar compounds, 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. This structural complexity provides a broader range of reactivity and potential biological activity, making it a versatile and valuable compound for research and industrial applications. The inclusion of the thiophene group, in particular, adds to its distinctiveness, offering unique electronic and steric properties that enhance its utility in various applications.

Properties

IUPAC Name

2-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c25-18(17-12-20-24(22-17)15-4-2-1-3-5-15)19-8-10-23-9-6-16(21-23)14-7-11-26-13-14/h1-7,9,11-13H,8,10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNBMOHGEUQCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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